![molecular formula C14H9NO3 B601668 4-Oxo-4H-benzo[e][1,3]oxazin-2-il-2-hidroxibenceno CAS No. 1218-69-5](/img/structure/B601668.png)

4-Oxo-4H-benzo[e][1,3]oxazin-2-il-2-hidroxibenceno

Descripción general

Descripción

2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one is a chemical compound with the molecular formula C14H9NO3 and a molecular weight of 239.23 . It appears as a white to orange to green powder or crystal .

Synthesis Analysis

The synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one involves a condensation reaction between salicyloyl chloride and salicylamide in the presence of a solvent. This reaction produces an acyl compound, 2-hydroxy-N-(2-hydroxybenzyl) benzamide. Heating this acyl compound in-situ results in cyclization to obtain the crystalline form of 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one .Molecular Structure Analysis

The molecular structure of 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one consists of a benzoxazinone core with a hydroxyphenyl substituent at the 2-position .Chemical Reactions Analysis

The key chemical reaction involved in the synthesis of 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one is a condensation reaction between salicyloyl chloride and salicylamide, followed by in-situ cyclization .Physical And Chemical Properties Analysis

2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one is a solid at 20°C. It has a melting point range of 204.0 to 208.0°C, with a specific melting point at 206°C. The compound exhibits a maximum absorption wavelength of 371 nm in water .Aplicaciones Científicas De Investigación

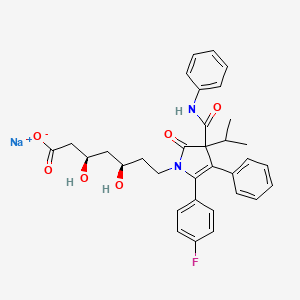

Síntesis de Deferasirox

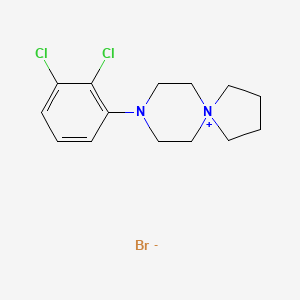

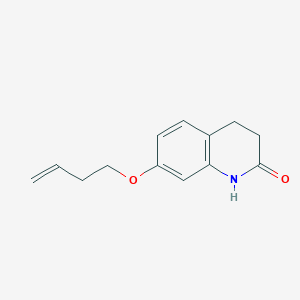

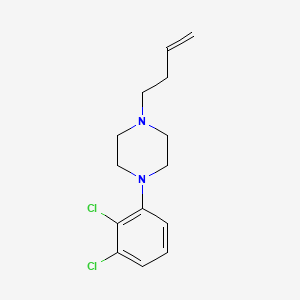

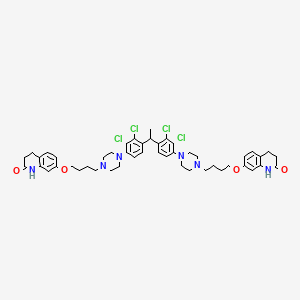

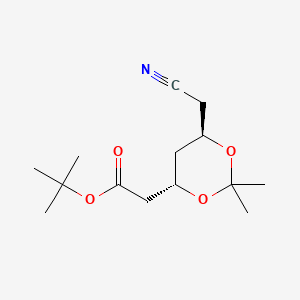

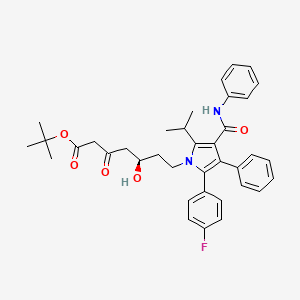

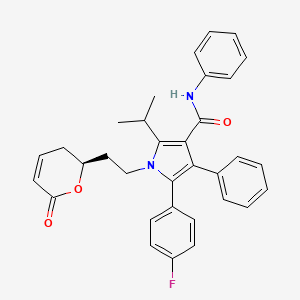

Deferasirox: es un agente quelante del hierro utilizado para reducir la sobrecarga crónica de hierro en pacientes con enfermedades como la beta-talasemia y otras anemias crónicas {svg_1}. El compuesto 4-Oxo-4H-benzo[e][1,3]oxazin-2-il-2-hidroxibenceno sirve como un intermedio clave en la síntesis de Deferasirox. El proceso involucra la reacción de salicilamida con cloruro de saliciloilo, seguida de la ciclización con ácido 4-hidrazinobenzoico {svg_2}.

Ciencia de Materiales

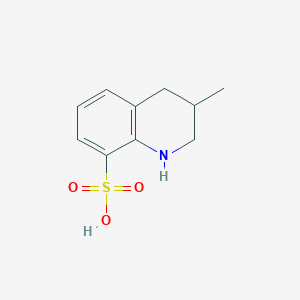

En la ciencia de materiales, las propiedades estructurales y físicas de este compuesto, como su punto de fusión y la longitud de onda de absorción máxima, son de interés. Se puede utilizar para estudiar el comportamiento fotofísico de los derivados de benzoxazinona, que son relevantes para el desarrollo de nuevos materiales con propiedades ópticas específicas {svg_3}.

Síntesis Química

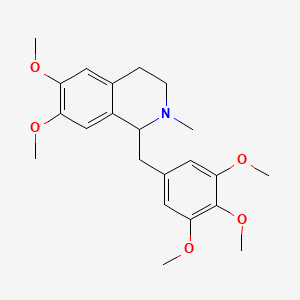

El compuesto se utiliza en varios procesos de síntesis química. Por ejemplo, puede actuar como precursor en la síntesis de una sola olla de 1,3-oxazin-4-onas bicíclicas, que son valiosas para crear estructuras moleculares complejas para productos farmacéuticos y agroquímicos {svg_4}.

Química Analítica

En la química analítica, this compound se puede utilizar como un compuesto estándar o de referencia debido a su pureza y características bien definidas. Ayuda en la calibración de instrumentos y la validación de métodos analíticos {svg_5}.

Investigación en Química Orgánica

Los investigadores en química orgánica exploran la reactividad y transformación de este compuesto para desarrollar nuevas metodologías sintéticas. Sus reacciones con varios reactivos pueden conducir al descubrimiento de nuevas vías de reacción e intermedios {svg_6}.

Farmacología

Como un compuesto con una estructura molecular definida, se puede utilizar en estudios farmacológicos para comprender la interacción entre moléculas pequeñas y objetivos biológicos. Esto puede conducir al desarrollo de nuevos fármacos o agentes terapéuticos {svg_7}.

Safety and Hazards

Propiedades

IUPAC Name |

2-(2-hydroxyphenyl)-1,3-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-11-7-3-1-5-9(11)14-15-13(17)10-6-2-4-8-12(10)18-14/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWIROGSZPXREF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=O)C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1218-69-5 | |

| Record name | 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001218695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxyphenyl)-4H-1,3-benzoxazin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-HYDROXYPHENYL)-4H-1,3-BENZOXAZIN-4-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQ3SS25RJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Q & A

Q1: How is 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one utilized in the synthesis of novel compounds?

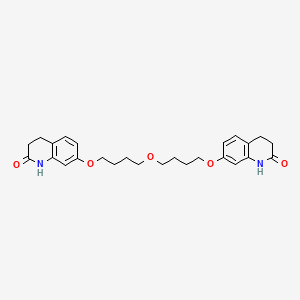

A1: 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one serves as a valuable starting material in the synthesis of deferasirox derivatives. [] These derivatives, containing tetrazole and hydrazine moieties, exhibit potent urease inhibitory activity. The reaction involves the condensation of 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one with monosubstituted hydrazides. This reaction pathway offers a route to diversely substituted compounds with potential medicinal applications.

A2: The deferasirox derivatives synthesized using 2-(2-Hydroxyphenyl)-4H-benzo[e][1,3]oxazin-4-one have shown promising in vitro inhibitory activity against Jack bean urease. [] These compounds demonstrate superior potency compared to the standard urease inhibitor, acetohydroxamic acid. The observed activity highlights the potential of this structural motif in developing novel therapeutic agents targeting urease-related diseases.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Calcium;7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B601605.png)